

ATTO 488 NHS ester in super-resolution microscopy (STED, PALM, dSTORM)

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Compound of Interest

Compound Name: ATTO 488 NHS ester

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ATTO 488 NHS Ester: A Technical Guide for Super-Resolution Microscopy

For Researchers, Scientists, and Drug Development Professionals

ATTO 488 NHS ester is a high-performance fluorescent probe widely recognized for its utility in super-resolution microscopy. Its exceptional photostability, high fluorescence quantum yield, and strong absorption make it an ideal candidate for advanced imaging techniques such as Stimulated Emission Depletion (STED), Photoactivated Localization Microscopy (PALM), and direct Stochastic Optical Reconstruction Microscopy (dSTORM). This guide provides an in-depth technical overview of **ATTO 488 NHS ester**, including its photophysical properties, detailed labeling protocols, and its application in various super-resolution modalities.

Core Properties of ATTO 488

ATTO 488 is a hydrophilic fluorophore based on the rhodamine structure, exhibiting excellent water solubility.[1][2][3][4] These characteristics are crucial for reliable and reproducible performance in biological imaging. The N-hydroxysuccinimidyl (NHS) ester reactive group allows for the straightforward labeling of primary amines on proteins and other biomolecules.[4][5][6]

Photophysical and Chemical Data

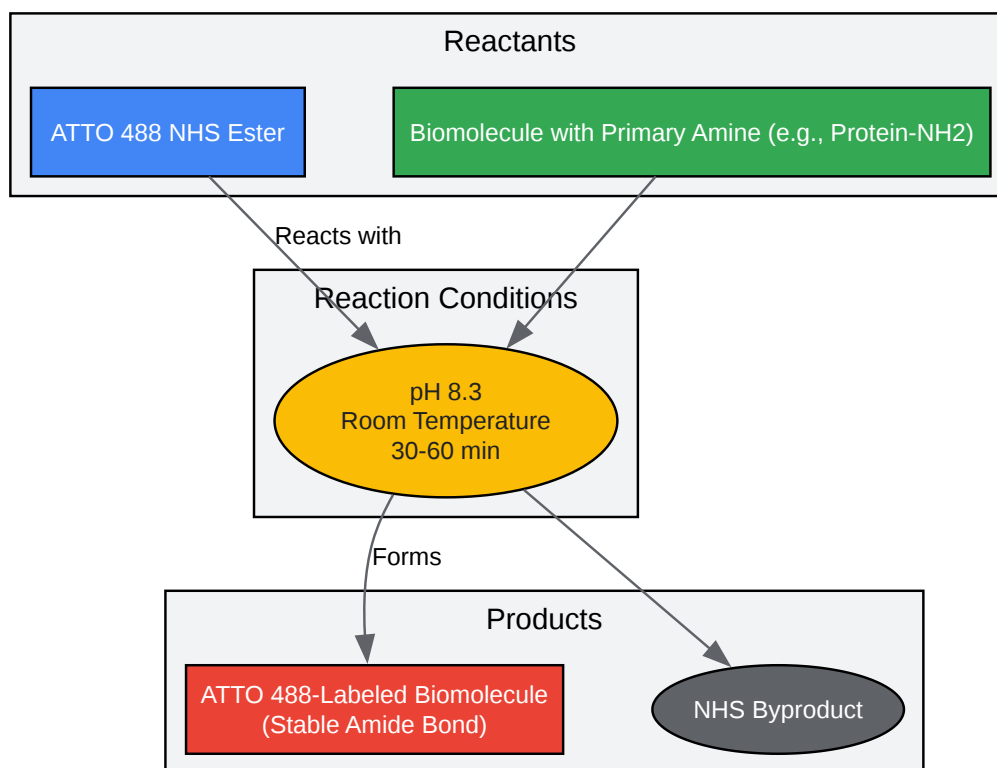
A summary of the key quantitative data for ATTO 488 is presented below, providing a clear comparison of its essential characteristics.

Property	Value	Reference
Excitation Maximum (λ_{ex})	500 nm	[7]
Emission Maximum (λ_{em})	520 nm	[6][7]
Molar Extinction Coefficient (ϵ_{max})	$9.0 \times 10^4 \text{ M}^{-1} \text{ cm}^{-1}$	[5][7]
Fluorescence Quantum Yield (η_{fl})	80%	[5][7]
Fluorescence Lifetime (τ_{fl})	4.1 ns	[5][7]
Molecular Weight (NHS ester)	981 g/mol	[7]
Correction Factor (CF_{260})	0.22	[7]
Correction Factor (CF_{280})	0.09	[7]

Biomolecule Labeling with ATTO 488 NHS Ester

The conjugation of **ATTO 488 NHS ester** to biomolecules, such as antibodies or proteins, is a critical step for successful super-resolution imaging. The following diagram and protocol detail this process.

ATTO 488 NHS Ester Labeling Reaction



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Caption: Covalent labeling of a primary amine with **ATTO 488 NHS ester**.

Detailed Experimental Protocol for Antibody Labeling

This protocol is optimized for labeling approximately 100 µg of an IgG antibody.[8]

1. Preparation of Reagents:

- **Antibody Solution:** Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-2 mg/mL.[7][9] Ensure the buffer is free of amine-containing

substances like Tris or glycine.^[7] If necessary, dialyze the antibody against PBS and then adjust the pH with 1 M sodium bicarbonate.^[7]

- **ATTO 488 NHS Ester** Stock Solution: Immediately before use, dissolve the **ATTO 488 NHS ester** in anhydrous, amine-free DMSO or DMF to a concentration of 2 mg/mL.^[5]^[7]

2. Labeling Reaction:

- Add a two-fold molar excess of the reactive dye solution to the protein solution.^[7] For an antibody, this typically involves adding around 10 µl of the dye solution to 1 ml of the protein solution.^[7]
- Incubate the reaction mixture for 30 to 60 minutes at room temperature with constant or repeated stirring.^[7]

3. Purification of the Labeled Antibody:

- Separate the labeled protein from unreacted dye using gel permeation chromatography (e.g., Sephadex G-25 column).^[7]
- Equilibrate the column with a suitable buffer, such as PBS (pH 7.2).^[7]
- Elute the labeled protein; it will typically be the first fluorescent band to emerge from the column.^[7]

4. Determination of the Degree of Labeling (DOL):

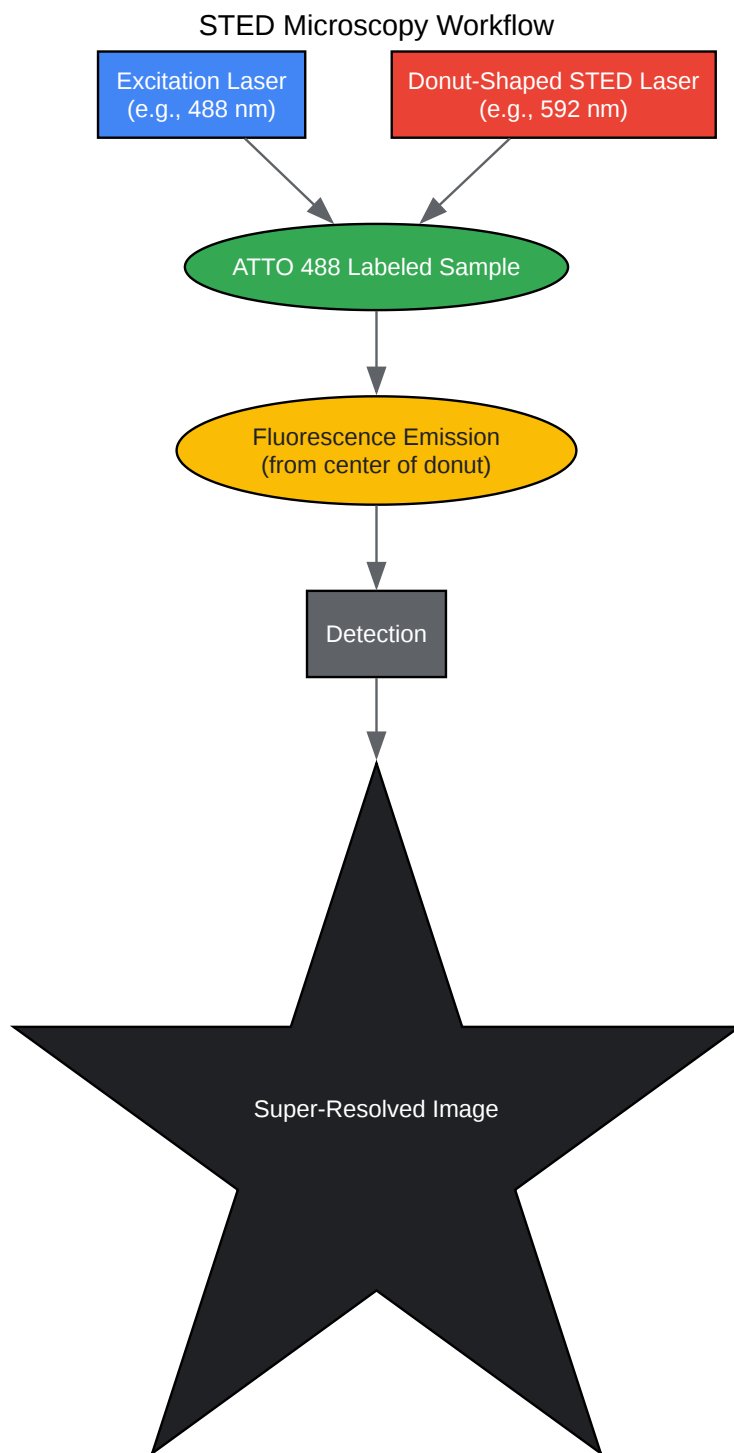
- Measure the absorbance of the purified conjugate at 280 nm (A_{280}) and 503 nm (A_{503}).^[8]
- Calculate the DOL using the Beer-Lambert law and the correction factor for the dye's absorbance at 280 nm.^[10] An optimal DOL for most antibodies is between 2 and 10.^[4]

ATTO 488 in Super-Resolution Microscopy

ATTO 488 is well-suited for several super-resolution techniques due to its robust photophysical properties.^[11]

Stimulated Emission Depletion (STED) Microscopy

STED microscopy achieves sub-diffraction resolution by selectively de-exciting fluorophores at the periphery of the excitation spot with a donut-shaped STED laser.^{[12][13][14]} This effectively narrows the point-spread function.



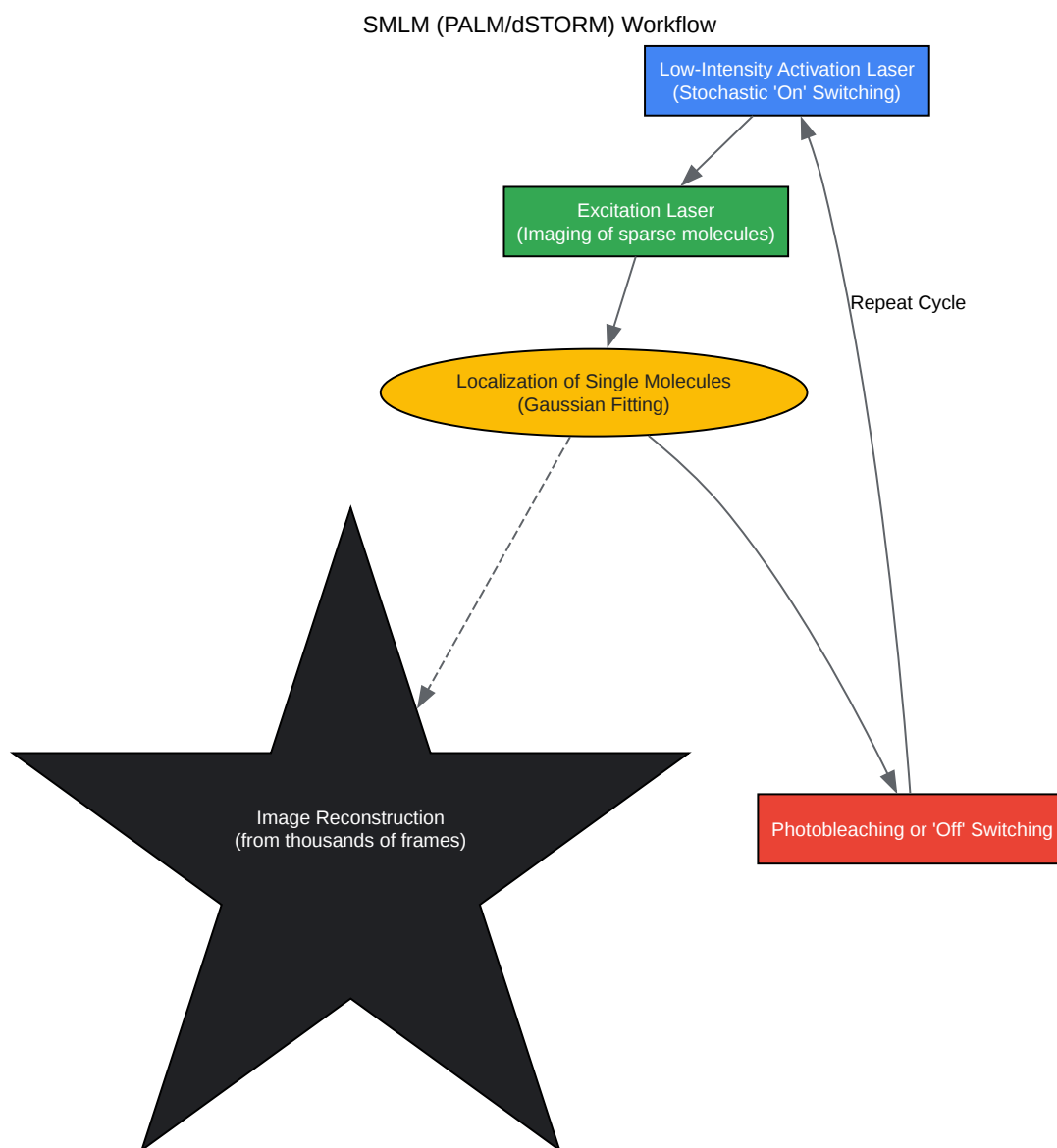
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Caption: The principle of STED microscopy using ATTO 488.

ATTO 488 is an excellent dye for STED microscopy, often used with a 592 nm depletion laser.
[15] While it exhibits high photostability, intense irradiation can still lead to photobleaching.[16]
Studies have shown that while 97% of ATTO 488 fluorescence can persist after two hours of irradiation, this can be reduced to 59% after 12 hours under certain conditions.[16][17]

PALM and dSTORM

Both PALM and dSTORM are single-molecule localization microscopy (SMLM) techniques that rely on the sequential activation and localization of individual fluorophores to reconstruct a super-resolved image.[18][19][20]



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Caption: The cyclical process of single-molecule localization microscopy.

In dSTORM, conventional organic dyes like ATTO 488 are induced to "blink" by using specific imaging buffers, often containing a thiol.[19][21] This allows for the temporal separation of emissions from spatially close molecules. While ATTO 488 can be used for dSTORM, its performance in terms of photon yield and blinking properties may differ from other commonly used dyes like Alexa Fluor 647.[15][21] Careful optimization of the imaging buffer is crucial for achieving high-quality dSTORM images with ATTO 488.

Conclusion

ATTO 488 NHS ester stands out as a versatile and robust fluorescent probe for super-resolution microscopy. Its favorable photophysical properties and straightforward labeling chemistry make it a valuable tool for researchers in cell biology and drug development. By understanding its characteristics and optimizing experimental protocols, scientists can leverage ATTO 488 to visualize cellular structures and molecular interactions with unprecedented detail.

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